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Compound of Interest

Compound Name: AZD2423

Cat. No.: B8103996 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals working with the CCR2 antagonist, AZD2423. It addresses the

conflicting results observed between preclinical efficacy and clinical trial outcomes in

neuropathic pain studies.

Frequently Asked Questions (FAQs)
Q1: AZD2423 showed promising results in preclinical models of neuropathic pain, but failed to

demonstrate efficacy in human clinical trials. What are the potential reasons for this

discrepancy?

The translational failure of AZD2423, where efficacy was observed in animal models but not in

humans, is a significant challenge in drug development. Several factors could contribute to this

discrepancy:

Species Differences: The biology of pain and the role of the CCL2/CCR2 axis may differ

between rodents and humans. The specific neuropathic pain models used in animals (e.g.,

nerve ligation) may not fully recapitulate the complex pathology of post-traumatic neuralgia

or painful diabetic polyneuropathy in patients.

Target Engagement vs. Clinical Efficacy: While clinical trials showed evidence of AZD2423
engaging its target, CCR2 (as indicated by increased plasma CCL2 and reduced monocyte

levels), this did not translate into a reduction of the primary endpoint of average pain scores.
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[1][2] This suggests that CCR2 antagonism alone may be insufficient to produce a clinically

meaningful analgesic effect in these patient populations.

Patient Population Heterogeneity: The underlying mechanisms of neuropathic pain can vary

significantly among patients, even within the same diagnosis. It is possible that AZD2423
may be effective in a specific sub-population of patients with a more pronounced

inflammatory component driven by the CCL2/CCR2 pathway.

Redundancy in Inflammatory Pathways: Other inflammatory mediators and pathways beyond

CCL2/CCR2 may play a more dominant role in human neuropathic pain, compensating for

the inhibition of this specific pathway.

Pharmacokinetics and Pharmacodynamics (PK/PD): While target engagement was

confirmed in the periphery, it is crucial to consider if adequate and sustained target inhibition

was achieved in the relevant compartments of the central nervous system (CNS) where pain

signaling is processed.

Q2: Were there any signals of efficacy for AZD2423 in the clinical trials?

While AZD2423 did not meet its primary efficacy endpoint of reducing average pain scores on

a numerical rating scale (NRS), some secondary endpoints suggested potential effects on

certain sensory components of pain.[1][2] In both the post-traumatic neuralgia and painful

diabetic polyneuropathy studies, there were trends towards a greater reduction in the

Neuropathic Pain Symptom Inventory (NPSI) total score and some of its subscores (e.g.,

paroxysmal pain, paresthesia/dysesthesia) with the 150mg dose of AZD2423 compared to

placebo.[1]

Q3: What does the biomarker data from the clinical trials tell us?

The biomarker data from the clinical trials provided clear evidence of target engagement.

Administration of AZD2423 led to a dose-dependent increase in plasma levels of CCL2 (the

ligand for CCR2) and a reduction in the mean levels of monocytes. In the post-traumatic

neuralgia study, the 150mg dose of AZD2423 reduced mean monocyte levels by approximately

30%. Similarly, in the painful diabetic polyneuropathy study, the 150mg dose resulted in a 27%

decrease in monocyte levels. This confirms that AZD2423 was pharmacologically active and

interacted with the CCR2 target in humans.
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Troubleshooting Experimental Discrepancies
For researchers encountering conflicting results in their own AZD2423 studies, consider the

following troubleshooting steps:

Re-evaluate Animal Models: Critically assess the relevance of the chosen animal model to

the human disease. Consider using multiple models that may represent different aspects of

neuropathic pain.

Confirm Target Engagement in the CNS: If CNS effects are hypothesized, utilize techniques

like microdialysis or ex vivo tissue analysis to confirm that AZD2423 reaches the brain and

spinal cord at concentrations sufficient for CCR2 inhibition.

Investigate Downstream Signaling: Beyond target binding, assess the modulation of

downstream signaling pathways of CCR2 activation to confirm functional antagonism in the

tissue of interest.

Patient Stratification Biomarkers: In clinical research, consider exploring baseline biomarkers

(e.g., plasma CCL2 levels, specific genetic markers) that may identify patient subgroups

more likely to respond to CCR2 antagonism.

Data Presentation
Table 1: Summary of Preclinical Efficacy Data for
AZD2423

Animal Model Pain Type Endpoint AZD2423 Effect

Chronic Constriction

Injury (CCI)

Mechanical

Hypersensitivity

Paw withdrawal

threshold
Efficacious

Chung Model Heat Hyperalgesia
Paw withdrawal

latency
Efficacious

Table 2: Summary of Clinical Trial Results for AZD2423
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Study
Population

Primary
Endpoint

AZD2423
20mg
Change
from
Baseline

AZD2423
150mg
Change
from
Baseline

Placebo
Change
from
Baseline

Outcome

Post-

traumatic

Neuralgia

Change in

NRS Average

Pain Score

-1.54 -1.53 -1.44
No significant

difference

Painful

Diabetic

Polyneuropat

hy

Change in

NRS Average

Pain Score

-1.50 -1.35 -1.61
No significant

difference

Table 3: Biomarker Changes in AZD2423 Clinical Trials
Study Population Biomarker AZD2423 150mg Effect

Post-traumatic Neuralgia Mean Monocyte Levels -30%

Painful Diabetic

Polyneuropathy
Mean Monocyte Levels -27%

Experimental Protocols
Preclinical Neuropathic Pain Models (General
Methodology)

Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic

nerve in rodents, leading to the development of mechanical allodynia and thermal

hyperalgesia, mimicking features of neuropathic pain. Pain behaviors are typically assessed

using von Frey filaments (for mechanical sensitivity) and the Hargreaves test (for thermal

sensitivity).

Chung (Spinal Nerve Ligation) Model: This model involves tight ligation of the L5 and/or L6

spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors. Assessment of

pain is similar to the CCI model.
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Clinical Trial Protocol (Post-traumatic Neuralgia)
Study Design: Double-blind, randomized, parallel-group, multicenter study.

Patient Population: 133 patients with post-traumatic neuralgia.

Treatment Arms:

AZD2423 20mg orally for 28 days.

AZD2423 150mg orally for 28 days.

Placebo orally for 28 days.

Primary Efficacy Variable: Change in average pain score from a 5-day baseline to the last 5

days of treatment, measured on a 0-10 Numerical Rating Scale (NRS).

Secondary Efficacy Measures: NRS worst pain score, Patient Global Impression of Change,

pain interference on sleep and activity, and the Neuropathic Pain Symptom Inventory (NPSI).

Clinical Trial Protocol (Painful Diabetic Polyneuropathy)
Study Design: Double-blind, randomized, parallel-group, multi-center study.

Patient Population: 134 patients with painful diabetic polyneuropathy.

Treatment Arms:

AZD2423 20mg orally for 28 days.

AZD2423 150mg orally for 28 days.

Placebo orally for 28 days.

Primary Efficacy Variable: Change of average pain score from a 5-day baseline to the last 5

days of treatment, measured with an NRS (0-10).

Secondary Efficacy Measures: NRS worst pain scores, Patient Global Impression of Change,

pain interference on sleep and activity, and the NPSI.
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Caption: Proposed signaling pathway of CCL2/CCR2 in neuropathic pain and the point of

intervention for AZD2423.
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Caption: Contrasting workflows and outcomes of preclinical versus clinical studies of AZD2423.
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Caption: Logical relationship illustrating the conflict between preclinical efficacy, target

engagement, and clinical outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AZD2423 Technical Support Center: Interpreting
Conflicting Study Results]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8103996#interpreting-conflicting-results-from-
azd2423-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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